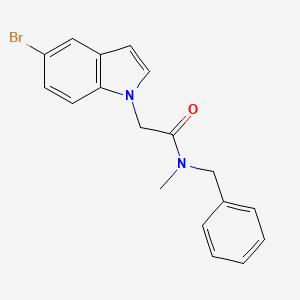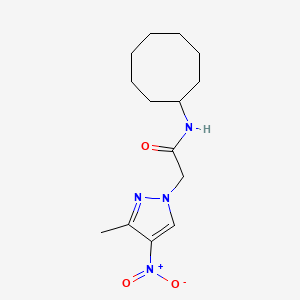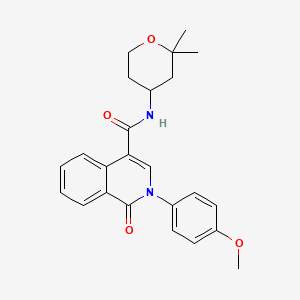![molecular formula C22H23N3O2 B11139929 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11139929.png)
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrrolylbenzoyl intermediate: This step involves the reaction of 1H-pyrrole with benzoyl chloride under basic conditions to form 4-(1H-pyrrol-1-yl)benzoyl chloride.
Coupling with piperazine: The intermediate is then reacted with piperazine in the presence of a base to form 4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine.
Methoxylation: Finally, the compound is methoxylated using methoxyphenyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-7-3-2-6-20(21)24-14-16-25(17-15-24)22(26)18-8-10-19(11-9-18)23-12-4-5-13-23/h2-13H,14-17H2,1H3 |
InChI Key |
BUIHNYUADNWUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B11139848.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11139853.png)
![4'-hydroxy-1-methyl-3'-(5-methyl-2-furoyl)-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11139854.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139858.png)
![(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139860.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11139862.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11139864.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11139866.png)


![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11139898.png)
![3-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11139900.png)
![1',3',5'-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11139910.png)

